molecular formula C5H3BrClNZn B6341333 2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran CAS No. 1227833-84-2

2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B6341333
CAS No.: 1227833-84-2
M. Wt: 257.8 g/mol
InChI Key: XMNRHEKLFBJRBL-UHFFFAOYSA-M
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Description

2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran is an organozinc compound widely used in organic synthesis. It is a solution of 2-Chloro-5-pyridylzinc bromide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Mechanism of Action

Target of Action

2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .

Mode of Action

The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-pyridylzinc bromide can be synthesized through the reaction of 2-Chloro-5-bromopyridine with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-pyridylzinc bromide involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pyridylzinc bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The compound reacts with various electrophiles under mild conditions, often in the presence of a palladium or nickel catalyst. The reactions are typically carried out in an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from reactions involving 2-Chloro-5-pyridylzinc bromide include substituted pyridines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Chloro-5-pyridylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridylzinc bromide
  • 2-Bromo-5-pyridylzinc bromide
  • 2-Chloro-4-pyridylzinc bromide

Uniqueness

2-Chloro-5-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Properties

IUPAC Name

bromozinc(1+);6-chloro-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNRHEKLFBJRBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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